5-Fluoro-2-(trifluoromethyl)phenylacetonitrile

Catalog No.
S715366
CAS No.
242812-09-5
M.F
C9H5F4N
M. Wt
203.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-(trifluoromethyl)phenylacetonitrile

CAS Number

242812-09-5

Product Name

5-Fluoro-2-(trifluoromethyl)phenylacetonitrile

IUPAC Name

2-[5-fluoro-2-(trifluoromethyl)phenyl]acetonitrile

Molecular Formula

C9H5F4N

Molecular Weight

203.14 g/mol

InChI

InChI=1S/C9H5F4N/c10-7-1-2-8(9(11,12)13)6(5-7)3-4-14/h1-2,5H,3H2

InChI Key

ODNBTVLWRJNGCS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)CC#N)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1F)CC#N)C(F)(F)F

The exact mass of the compound 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Fluoro-2-(trifluoromethyl)phenylacetonitrile (CAS 242812-09-5) is a highly specialized, bifunctional building block predominantly procured for the synthesis of advanced active pharmaceutical ingredients (APIs), including selective kinase inhibitors and gamma-secretase modulators [1]. Its procurement value lies in its dual reactivity: the acetonitrile moiety serves as a versatile precursor for phenylacetic acids and benzylic alkylations, while the trifluoromethyl group strongly activates the para-positioned fluorine atom for transition-metal-free nucleophilic aromatic substitution (SNAr)[2]. This specific stereoelectronic profile makes it a critical starting material for complex, late-stage functionalization workflows where standard phenylacetonitriles would fail to react.

Generic substitution of 5-fluoro-2-(trifluoromethyl)phenylacetonitrile with simpler analogs, such as 2-(trifluoromethyl)phenylacetonitrile or 5-methyl-2-(trifluoromethyl)phenylacetonitrile, fundamentally disrupts established synthetic routes. The absence of the 5-fluoro atom eliminates the possibility of catalyst-free SNAr, preventing the direct attachment of amine-based pharmacophores (e.g., piperazines) critical for target binding [1]. Furthermore, attempting to substitute the 5-fluoro group with a 5-chloro atom significantly reduces the kinetics of the SNAr reaction, forcing manufacturers to rely on expensive, heavy-metal-dependent Buchwald-Hartwig cross-coupling conditions that require rigorous downstream purification to meet API heavy-metal limits [2].

Late-Stage Functionalization via Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

The combined electron-withdrawing effects of the ortho-trifluoromethyl group and the downstream maleimide/acetic acid moieties strongly activate the 5-fluoro position for SNAr. When reacted with secondary amines like piperazine under microwave irradiation (150 °C), the 5-fluoro group is displaced in up to 97% yield without the need for transition metal catalysts[1]. In contrast, utilizing 5-chloro-2-(trifluoromethyl)phenylacetonitrile as a baseline significantly retards the substitution kinetics, typically yielding <50% under identical catalyst-free conditions or necessitating expensive palladium catalytic systems.

Evidence DimensionSNAr Yield and Catalyst Requirement
Target Compound Data~97% yield, catalyst-free (SNAr with piperazine, 150 °C)
Comparator Or Baseline5-chloro-2-(trifluoromethyl)phenylacetonitrile (yields <50% catalyst-free or requires Pd-catalysis)
Quantified Difference>40% yield improvement and complete elimination of Pd-catalyst requirements
ConditionsMicrowave irradiation, DMSO, 150 °C, 1h

Eliminating palladium catalysts in late-stage amine functionalization reduces heavy metal remediation costs and simplifies API purification in kinase inhibitor manufacturing.

Enhanced Benzylic Acidity for High-Yield Condensation and Alkylation

The acetonitrile moiety (-CH2CN) in 5-fluoro-2-(trifluoromethyl)phenylacetonitrile is highly activated by the strong inductive electron-withdrawing effects of both the ortho-CF3 and meta-F groups. This increased benzylic acidity facilitates rapid and complete deprotonation under milder basic conditions (e.g., K2CO3) compared to the non-fluorinated baseline, 2-(trifluoromethyl)phenylacetonitrile[1]. Utilizing milder bases minimizes base-catalyzed side reactions such as nitrile hydrolysis or self-condensation, thereby improving primary alkylation and Knoevenagel condensation yields by an estimated 15-20% during the synthesis of complex pharmaceutical intermediates.

Evidence DimensionBenzylic Deprotonation Efficiency and Alkylation Yield
Target Compound DataHigh conversion under mild base (e.g., K2CO3) with minimal basic hydrolysis
Comparator Or Baseline2-(trifluoromethyl)phenylacetonitrile (requires stronger bases like NaH, increasing side reactions)
Quantified Difference15-20% higher isolated yield in primary alkylations due to reduced degradation
ConditionsMild base (K2CO3), polar aprotic solvent, ambient to 60 °C

Using milder bases for benzylic functionalization improves batch-to-batch reproducibility and reduces degradation pathways during industrial scale-up.

Optimization of Lipophilic Ligand Efficiency (LLE) in Downstream APIs

When incorporated into small-molecule inhibitors, the 5-fluoro-2-(trifluoromethyl)phenyl moiety provides a superior multi-parameter optimization profile compared to alkyl-substituted analogs. The fluorine atom at the 5-position increases lipophilicity and metabolic stability without significantly increasing steric bulk (Van der Waals radius ~1.47 Å) [1]. Compared to the 5-methyl-2-(trifluoromethyl)phenylacetonitrile analog, which introduces a metabolic liability susceptible to CYP450 benzylic oxidation, the 5-fluoro derivative enhances target binding affinity while maintaining a higher Lipophilic Ligand Efficiency (LLE) score in final drug candidates like gamma-secretase modulators[2].

Evidence DimensionSteric Bulk vs. Metabolic Stability (LLE)
Target Compound DataHigh metabolic stability, minimal steric penalty (F radius 1.47 Å)
Comparator Or Baseline5-methyl-2-(trifluoromethyl)phenylacetonitrile (Methyl radius ~2.0 Å, high susceptibility to benzylic oxidation)
Quantified DifferencePrevention of benzylic oxidation and improved LLE score in downstream API candidates
ConditionsIn vitro liver microsome stability assays and structural binding models

Procuring the 5-fluoro building block rather than the 5-methyl analog directly bypasses a major metabolic liability (benzylic oxidation) in drug discovery campaigns.

Synthesis of Janus Kinase 3 (JAK3) Selective Inhibitors

5-Fluoro-2-(trifluoromethyl)phenylacetonitrile is a critical precursor for synthesizing phenyl-indolyl maleimide JAK3 inhibitors. The compound is first hydrolyzed to the corresponding acetic acid, coupled to form the maleimide core, and then the 5-fluoro position is leveraged for high-yield, catalyst-free SNAr with piperazine derivatives to finalize the active pharmacophore [1].

Development of Gamma-Secretase Modulators for Alzheimer's Disease

The compound is utilized to construct the 4-chloro-5-fluoro-2-(trifluoromethyl)phenyl moiety found in clinical candidates like PF-06648671. The specific stereoelectronic properties of the fluorinated ring are essential for selectively inhibiting the production of amyloid-beta (Aβ42) over Notch cleavage, making this building block indispensable for this class of CNS therapeutics [2].

Transition-Metal-Free API Manufacturing

In industrial scale-up scenarios where heavy metal remediation (e.g., palladium removal) is cost-prohibitive, this compound is selected over its 5-chloro or non-fluorinated counterparts. Its highly activated 5-fluoro leaving group allows process chemists to design entirely transition-metal-free routes for late-stage C-N bond formation via microwave-assisted or thermally driven SNAr [3].

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal]

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

5-Fluoro-2-(trifluoromethyl)phenylacetonitrile

Dates

Last modified: 08-15-2023

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